Croscarmellose sodium

Hydrophobic tablet formulation Accelerated stability Superdisintegrant selection

Croscarmellose sodium is a cross-linked superdisintegrant delivering fastest initial swelling (diffusion coefficient 739.70 μm²/s) among its class, enabling sub-60-second ODT disintegration. Maintains ≈3 min disintegration after 2 months at 40°C/75% RH—vs. 12 min (SSG) and 69 min (crospovidone). Requires only 1–2% w/w loading; fibrous morphology simultaneously increases tablet hardness while achieving percolation at just 2%. Robust to wet granulation variables. Conforms to USP-NF, Ph.Eur., and JP monographs. The lowest-risk superdisintegrant for immediate-release tablets containing poorly soluble drugs.

Molecular Formula C8H16NaO8
Molecular Weight 263.20 g/mol
CAS No. 9004-32-4
Cat. No. B213156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCroscarmellose sodium
CAS9004-32-4
SynonymsAquacel
Aquaplast
Carboxymethyl Cellulose
Carboxymethylcellulose
Carboxymethylcellulose Sodium
Carboxymethylcellulose, Sodium
carmellose sodium
Cellolax
Cellulose, Carboxymethyl
Cethylose
Croscarmellose Sodium
Polycell
Ruspol
Sodium Carboxymethylcellulose
Sodium, Carboxymethylcellulose
Sodium, Carmellose
Sodium, Croscarmellose
Molecular FormulaC8H16NaO8
Molecular Weight263.20 g/mol
Structural Identifiers
SMILESCC(=O)[O-].C(C(C(C(C(C=O)O)O)O)O)O.[Na+]
InChIInChI=1S/C6H12O6.C2H4O2.Na/c7-1-3(9)5(11)6(12)4(10)2-8;1-2(3)4;/h1,3-6,8-12H,2H2;1H3,(H,3,4);
InChIKeyDPXJVFZANSGRMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 5 g / 100 g / 5 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityYields a viscous colloidal solution with water. Insoluble in ethanol

Structure & Identifiers


Interactive Chemical Structure Model





Croscarmellose Sodium CAS 9004-32-4: Pharmaceutical Superdisintegrant Procurement Baseline and Pharmacopeial Specifications


Croscarmellose sodium (CAS 9004-32-4) is a cross-linked, partly O-(carboxymethylated) cellulose sodium salt used as a superdisintegrant in oral solid dosage forms to promote rapid tablet and capsule breakup in aqueous environments [1]. As an excipient conforming to USP-NF, Ph.Eur., and JP monographs, it exhibits a degree of substitution optimized for maximal swelling force generation while maintaining insoluble fibrous particle integrity [2].

Why Generic Superdisintegrant Substitution Fails: Functional Variability in Croscarmellose Sodium and Its Alternatives


In-class superdisintegrants—sodium starch glycolate (SSG), crospovidone, and croscarmellose sodium (CCS)—cannot be interchanged without formulation re-optimization because their swelling mechanisms, pH sensitivity, and particle morphology diverge substantially. SSG operates via diffusion-limited swelling with higher maximum water uptake but slower initial expansion, whereas CCS exhibits absorption capacity-limited swelling with the highest diffusion coefficient among superdisintegrants, enabling faster initial force generation [1]. Crospovidone, a non-ionic cross-linked polymer, relies primarily on wicking and shows negligible pH sensitivity but generates lower swelling force and often fails compendial disintegration requirements [2]. Furthermore, brand-to-brand variability within CCS itself—driven by particle size distribution, degree of substitution, and acid/base substituent ratio—can alter disintegration time by factors exceeding 2×, making generic substitution without functional equivalence testing a significant formulation risk [3].

Quantitative Performance Evidence for Croscarmellose Sodium Versus SSG, Crospovidone, and L-HPC: A Procurement Decision Guide


Disintegration Time in Hydrophobic Tablet Formulations: CCS vs. SSG vs. Crospovidone Under Accelerated Storage

In hydrophobic tablet matrices containing hydrogenated vegetable oil as diluent, croscarmellose sodium (CCS) at 1% w/w maintained disintegration times of approximately 3 minutes after 2 months of storage at 40°C/75% RH, compared to 12 minutes for sodium starch glycolate (SSG) and 69 minutes for crospovidone (XPVP) under identical compression force (20 kN) and storage conditions. CCS demonstrated the lowest sensitivity to both compression force and storage-induced performance decay among the three superdisintegrants tested [1].

Hydrophobic tablet formulation Accelerated stability Superdisintegrant selection Immediate release

Single-Particle Swelling Kinetics: Diffusion Coefficient and Mechanism Differentiation (CCS vs. SSG vs. L-HPC)

Quantitative single-particle swelling analysis using optical microscopy coupled with a bespoke flow cell revealed that croscarmellose sodium (CCS) exhibits a diffusion coefficient of 739.70 μm²/s, the highest among tested superdisintegrants and approximately 1.8× higher than sodium starch glycolate (SSG). SSG demonstrates the highest maximum absorption ratio at 10.04 g/g but is diffusion-limited, whereas CCS swelling is absorption capacity-limited, indicating that CCS generates swelling force more rapidly upon initial water contact while SSG continues absorbing water over a longer timescale [1].

Swelling kinetics Single-particle analysis Disintegration mechanism Formulation rational design

Tablet Hardness Response to Disintegrant Concentration: CCS vs. SSG vs. Polacrilin Potassium

In microcrystalline cellulose (MCC) placebo tablet formulations, increasing disintegrant concentration produced divergent effects on tablet hardness depending on particle morphology. Croscarmellose sodium (fibrous particles) exhibited a positive correlation: tablet hardness increased with increasing CCS content. In contrast, sodium starch glycolate (round/irregular particles) and polacrilin potassium showed decreased tablet hardness as disintegrant concentration increased [1].

Tablet hardness Compression behavior Fibrous excipients Direct compression

Disintegration Critical Concentration in Binary Diluent Mixtures: CCS Percolation Threshold

The critical concentration—the minimum CCS content at which tablet disintegration time drops sharply—varies significantly by diluent type. For dibasic calcium phosphate (DCP) and microcrystalline cellulose (MCC) tablets, the critical CCS concentration was 2% w/w, whereas pregelatinized starch (PGS) tablets required 5% w/w CCS to achieve the percolation threshold for effective disintegration. Diluent particle size did not significantly affect the critical concentration [1].

Percolation threshold Critical concentration Diluent compatibility Formulation efficiency

Compendial Disintegration Compliance: CCS vs. Crospovidone in Wet-Granulated Paracetamol Tablets

In a full factorial experimental design evaluating fluid-bed wet-granulated paracetamol tablets, croscarmellose sodium (CCS) exhibited the shortest disintegration times among the three superdisintegrants tested. Formulations containing crospovidone failed to meet USP XXII compendial requirements of 80% drug release within 30 minutes, whereas CCS and SSG formulations met this requirement across all tested modes of incorporation (intragranular, extragranular, and combined) [1].

Wet granulation Compendial compliance USP requirements Paracetamol formulation

Brand-to-Brand Variability in CCS: Swelling Volume and Hydration Capacity Differences

Comparative analysis of five commercial CCS brands revealed substantial inter-brand variability in functional-related characteristics. Swelling volume in water ranged from 5.4±0.2 cm³/g to 23.6±1.4 cm³/g (4.4× difference), while hydration capacity varied from 4.6±0.3 g water/g powder to 18.3±0.8 g/g (4.0× difference). These differences were attributed to variations in particle size distribution (D50 ranging 36±1 μm to 57±2 μm) and degree of substitution [1].

Excipient variability Functional equivalence Procurement risk Quality by Design

Optimal Use Cases for Croscarmellose Sodium: Evidence-Based Formulation and Procurement Scenarios


Hydrophobic or Poorly Soluble API Formulations Requiring Long-Term Stability

Based on accelerated stability data showing CCS maintains ≈3-minute disintegration times in hydrophobic matrices after 2 months at 40°C/75% RH—compared to 12 minutes for SSG and 69 minutes for crospovidone—CCS is the preferred superdisintegrant for immediate-release tablets containing poorly soluble drugs where disintegration failure during shelf-life could compromise bioavailability [1]. Low usage levels (1-2% w/w) are sufficient to ensure robust performance.

Orodispersible Tablets (ODTs) and Fast-Dissolving Dosage Forms

CCS's high diffusion coefficient (739.70 μm²/s) enables rapid initial swelling force generation, critical for achieving sub-60-second disintegration required for ODTs [1]. In head-to-head studies of cefixime oral disintegrating tablets, CCS formulations demonstrated superiority over SSG across hardness, friability, disintegration time, and dissolution rate parameters [2].

Wet-Granulated Formulations Requiring Compendial Dissolution Compliance

CCS exhibits the shortest disintegration times among superdisintegrants in fluid-bed wet-granulated paracetamol tablets and is less sensitive to mode of incorporation than crospovidone, which fails USP dissolution requirements under certain process conditions [1]. This robustness to manufacturing variables makes CCS a lower-risk choice for wet granulation processes.

DCP- or MCC-Based Direct Compression Formulations with Hardness Constraints

In MCC and DCP tablet matrices, CCS achieves percolation threshold at just 2% w/w loading [1] while simultaneously increasing tablet hardness with higher disintegrant concentration due to its fibrous particle morphology [2]. This unique combination allows formulators to optimize both disintegration speed and mechanical strength without the trade-offs encountered with SSG or polacrilin potassium.

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